molecular formula C25H22BrN5O5 B2916753 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate CAS No. 361153-87-9

4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B2916753
CAS No.: 361153-87-9
M. Wt: 552.385
InChI Key: YEPOCARXYGMSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyranopyrazole family, characterized by a fused pyran-pyrazole core. Key structural features include:

  • 4-Bromophenyl substituent: Introduces electron-withdrawing effects and steric bulk.
  • 5-Cyano group: Stabilizes the dihydropyrano ring through electronic effects.
  • 2-Methoxyphenyl morpholine-4-carboxylate: A polar ester moiety that improves solubility and modulates pharmacokinetics.

The morpholine carboxylate ester likely replaces simpler ester groups (e.g., ethyl) in related compounds, as seen in .

Properties

CAS No.

361153-87-9

Molecular Formula

C25H22BrN5O5

Molecular Weight

552.385

IUPAC Name

[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C25H22BrN5O5/c1-33-19-12-15(4-7-18(19)35-25(32)31-8-10-34-11-9-31)20-17(13-27)23(28)36-24-21(20)22(29-30-24)14-2-5-16(26)6-3-14/h2-7,12,20H,8-11,28H2,1H3,(H,29,30)

InChI Key

YEPOCARXYGMSQL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N)OC(=O)N5CCOCC5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate is a synthetic derivative that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a complex structure that includes a dihydropyrano-pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that yield high purity and yield rates. The detailed synthetic pathway can be found in relevant literature .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Research indicates that it exhibits inhibitory effects on various cancer cell lines, particularly those associated with breast cancer (e.g., MCF-7 and MDA-MB-231). The presence of bromine substituents has been shown to enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It inhibits key inflammatory pathways and cytokine production, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism involves the modulation of NF-kB signaling pathways, leading to reduced expression of pro-inflammatory markers .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound exhibits antimicrobial effects against various bacterial strains. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest potential applications in treating infections .

Case Studies

  • Breast Cancer Treatment : A study involving the combination of this compound with doxorubicin showed a synergistic effect in inhibiting tumor growth in MDA-MB-231 cells. This combination therapy could enhance treatment efficacy while minimizing side effects commonly associated with chemotherapy .
  • Inflammatory Disease Models : In animal models of inflammation, the administration of this compound resulted in significant reductions in swelling and pain compared to control groups. These findings support its potential use as an anti-inflammatory agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound has been evaluated through various studies assessing absorption, distribution, metabolism, excretion (ADME), and toxicity. Key findings include:

  • Absorption : High oral bioavailability was noted.
  • Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes (CYP), with specific isoforms being responsible for its biotransformation.
  • Excretion : Predominantly excreted via renal pathways.
  • Toxicity : Preliminary toxicity assessments indicate a favorable safety profile with no significant Ames test mutagenicity observed .

Data Summary

Biological ActivityObservations
AntitumorEffective against MCF-7 and MDA-MB-231 cell lines; synergistic with doxorubicin
Anti-inflammatoryInhibits NF-kB pathway; reduces cytokine levels
AntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights critical differences between the target compound and its analogs:

Compound Name / CAS No. Key Substituents Molecular Weight Notable Features
Target Compound 4-Bromophenyl, morpholine-4-carboxylate Not provided Bromine enhances lipophilicity; morpholine improves solubility.
4-[6-Amino-3-(4-isobutylphenyl)-...] [4] 4-Isobutylphenyl, ethoxyphenyl Not provided Isobutyl increases hydrophobicity; ethoxy group modifies electronic environment.
3-(3,4,5-Trimethoxyphenyl)-... [4] 3,4,5-Trimethoxyphenyl Not provided Electron-donating methoxy groups enhance resonance stability.
Ethyl 6-amino-4-(4-methoxyphenyl)-... [5] Ethyl ester, 4-methoxyphenyl 340.37 g/mol Simpler ester group reduces polarity; methoxy aids in π-π stacking.
6-Amino-4-(2,4-dimethoxyphenyl)-... [8] 2,4-Dimethoxyphenyl, p-tolyl 402.45 g/mol Dimethoxy groups increase steric hindrance; p-tolyl adds hydrophobicity.
Piperazine/fluorophenyl derivative [10] Fluorophenyl, piperazine-methyl 502.58 g/mol Fluorine boosts bioavailability; piperazine enhances binding affinity.

Spectroscopic Differentiation

  • NMR analysis () reveals that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in related compounds) . For instance:
    • The 4-bromophenyl group in the target compound would deshield adjacent protons due to its electron-withdrawing nature.
    • Morpholine carboxylate protons (e.g., –O–CO–N–) would show distinct splitting patterns compared to ethyl esters.

Physicochemical and Bioactive Properties

  • Lipophilicity : Bromine and isobutyl groups increase logP values, whereas morpholine and methoxy groups enhance water solubility.
  • Bioactivity trends: While direct data for the target compound are absent, analogs with electron-withdrawing groups (e.g., cyano, bromo) often exhibit enhanced antimicrobial or anticancer activity. Piperazine-containing derivatives () may target neurological receptors due to their structural similarity to known pharmacophores .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Design : Use microwave-assisted synthesis (as demonstrated for structurally similar pyrazoles) to accelerate reaction kinetics and reduce side products .
  • Solvent Selection : Polar aprotic solvents like (CD₃)₂CO enhance solubility of intermediates, as shown in NMR studies of analogous dihydropyrano-pyrazoles .
  • Purification : Employ gradient column chromatography (e.g., 10% methanol in dichloromethane) to resolve structurally similar byproducts, ensuring >94% purity as validated by HPLC .
  • Analytical Validation : Confirm yield and purity via ESI-MS and elemental analysis (e.g., %C, %N matching theoretical values within ±0.3%) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks by comparing δ values to structurally related compounds (e.g., 4-bromophenyl protons resonate at ~7.11–7.43 ppm in (CD₃)₂CO ).
  • IR Spectroscopy : Identify functional groups (e.g., NH₂ at ~3425 cm⁻¹, CN at ~2200 cm⁻¹) to confirm substituent positions .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]+ ions and verify molecular weight (e.g., m/z 331 for a related pyrano-pyrazole ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry by comparing unit cell parameters to CCDC-deposited analogs (e.g., CCDC-971311 ).

Advanced: How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Reaction Path Search : Apply ICReDD’s workflow to identify optimal conditions (e.g., solvent polarity, temperature) using quantum mechanics/molecular mechanics (QM/MM) simulations .
  • SAR Modeling : Build pharmacophore models using software like Schrödinger to prioritize derivatives with predicted bioactivity (e.g., pyrazoline-containing analogs with enhanced receptor binding ).

Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) by referencing databases like PubChem or replicating conditions from published spectra .
  • Conformational Analysis : Perform variable-temperature NMR to detect rotameric equilibria (e.g., morpholine ring puckering altering δ values ).
  • Cross-Validation : Compare experimental HRMS data with computational fragmentation patterns (e.g., M+H+ deviation < 2 ppm) .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming dihydropyrano ring geometry ).

Advanced: What strategies are recommended for evaluating this compound’s bioactivity in CNS disease models?

Methodological Answer:

  • Target Selection : Prioritize GPCRs (e.g., cannabinoid receptors) based on structural similarity to 1,5-diarylpyrazole ligands .
  • In Vitro Assays : Use fluorescence-based calcium flux assays to screen for receptor modulation, as demonstrated for pyrazoline derivatives .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition to optimize pharmacokinetics .
  • In Vivo Models : Employ rodent neuroinflammation assays (e.g., LPS-induced cytokine release) with dose-ranging studies (1–50 mg/kg) .

Advanced: How can researchers design SAR studies for morpholine-substituted analogs?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with morpholine replaced by piperazine or thiomorpholine to assess steric/electronic effects .
  • Substituent Scanning : Systematically vary the 4-bromophenyl group (e.g., Cl, F, OMe) and correlate changes with bioactivity using multivariate regression .
  • Crystallographic SAR : Compare ligand-receptor co-crystal structures (e.g., pyrazoline analogs bound to quinolin-2-one targets) to identify critical binding motifs .

Advanced: What statistical approaches are suitable for optimizing reaction conditions?

Methodological Answer:

  • DoE (Design of Experiments) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading) with minimal runs .
  • Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., microwave power vs. yield) using central composite designs .
  • Machine Learning : Train algorithms on historical reaction data (e.g., solvent polarity, reaction time) to predict optimal conditions for new derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.